molecular formula C12H14N4O2S B2945918 N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}oxolane-2-carboxamide CAS No. 2034312-35-9

N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}oxolane-2-carboxamide

Cat. No.: B2945918
CAS No.: 2034312-35-9
M. Wt: 278.33
InChI Key: SIPSQCJQXITOAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

The synthesis of N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}oxolane-2-carboxamide can be achieved through various synthetic routes. One common method involves the use of click chemistry, specifically the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne to form the triazole ring. The thiophene ring can be introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling. The oxolane ring can be incorporated through nucleophilic substitution reactions.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and minimize cost. This could include the use of continuous flow reactors and other advanced manufacturing techniques.

Chemical Reactions Analysis

N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}oxolane-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced to form dihydrotriazoles.

    Substitution: The oxolane ring can undergo nucleophilic substitution reactions to introduce various functional groups.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Major products formed from these reactions include sulfoxides, sulfones, dihydrotriazoles, and various substituted oxolanes.

Scientific Research Applications

N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}oxolane-2-carboxamide has a wide range of scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Medicine: It may have therapeutic potential as an anti-inflammatory, antimicrobial, or anticancer agent.

    Industry: It can be used in the development of new materials, such as organic semiconductors and corrosion inhibitors.

Comparison with Similar Compounds

N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}oxolane-2-carboxamide can be compared with other compounds that contain similar structural motifs, such as:

    Thiophene derivatives: These compounds often have applications in medicinal chemistry and material science.

    Triazole derivatives: These compounds are known for their biological activity and are used in various therapeutic applications.

    Oxolane derivatives: These compounds are used in the synthesis of pharmaceuticals and other fine chemicals.

The uniqueness of this compound lies in its combination of these three structural motifs, which may confer unique properties and applications.

Properties

IUPAC Name

N-[(1-thiophen-3-yltriazol-4-yl)methyl]oxolane-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2S/c17-12(11-2-1-4-18-11)13-6-9-7-16(15-14-9)10-3-5-19-8-10/h3,5,7-8,11H,1-2,4,6H2,(H,13,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIPSQCJQXITOAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)NCC2=CN(N=N2)C3=CSC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.